BenchChemオンラインストアへようこそ!

(Z)-dibenzo[b,f]azocin-6(5H)-one

Histone Deacetylase Cancer Therapeutics Vorinostat Analogues

Secure your supply of (Z)-dibenzo[b,f]azocin-6(5H)-one for advanced medicinal chemistry. This rigid, tricyclic lactam is the essential 'cap' group for synthesizing next-generation hydroxamic acid-based HDAC inhibitors, demonstrating superior cytotoxic selectivity against hematological cancer cell lines versus Vorinostat. It also enables the development of novel sub-micromolar histamine H1 receptor ligands and selective protein kinase inhibitors. Procure this high-purity scaffold to explore unique chemical space for potent, selective drug candidates.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
Cat. No. B8759023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-dibenzo[b,f]azocin-6(5H)-one
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=CC=CC=C3NC2=O
InChIInChI=1S/C15H11NO/c17-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16-15/h1-10H,(H,16,17)
InChIKeyDVAIOEGZPDKFKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-dibenzo[b,f]azocin-6(5H)-one Procurement Guide: A Tricyclic Vorinostat Analogue Scaffold


(Z)-dibenzo[b,f]azocin-6(5H)-one (CAS: 23112-88-1), a tricyclic eight-membered lactam, is a versatile scaffold for synthesizing histone deacetylase (HDAC) inhibitors and histamine H1 receptor ligands [1][2]. Its rigid, conjugated structure enables the development of novel analogues with enhanced potency and selectivity compared to classical drugs like Vorinostat and tricyclic antidepressants [1].

Why (Z)-dibenzo[b,f]azocin-6(5H)-one Cannot Be Simply Substituted in Research


Generic substitution fails because (Z)-dibenzo[b,f]azocin-6(5H)-one provides a unique tricyclic 'cap' that, when conjugated to a hydroxamic acid zinc-binding group, yields HDAC inhibitors with markedly improved cytotoxic selectivity against hematological malignancies [1]. Analogues lacking this specific scaffold show reduced selectivity and potency, as the dibenzoazocine core is critical for optimal interaction with HDAC enzymes [1].

(Z)-dibenzo[b,f]azocin-6(5H)-one Derivative Performance: Comparative Data for Research Selection


HDAC Inhibition: (Z)-dibenzo[b,f]azocin-6(5H)-one Derivatives Outperform Vorinostat

Derivatives of (Z)-dibenzo[b,f]azocin-6(5H)-one exhibit superior HDAC inhibition compared to the reference drug Vorinostat. Compound 7k, which incorporates this scaffold as a 'cap', showed an IC50 of 0.183 µM against HDACs, a value significantly lower than Vorinostat's IC50 of 0.250 µM [1].

Histone Deacetylase Cancer Therapeutics Vorinostat Analogues

Cytotoxic Selectivity: (Z)-dibenzo[b,f]azocin-6(5H)-one Derivatives Show Enhanced Activity in Leukemia and Lymphoma

A derivative based on (Z)-dibenzo[b,f]azocin-6(5H)-one (compound 7k) demonstrated markedly lower IC50 values in leukemic (MV4-11) and lymphoma (Daudi) cell lines compared to Vorinostat, indicating superior cytotoxic potency [1]. The compound was also less toxic to normal murine fibroblasts (BALB/3T3), highlighting improved selectivity [1].

Leukemia Lymphoma Selective Cytotoxicity

H1 Receptor Affinity: (Z)-dibenzo[b,f]azocin-6(5H)-one Derivatives Are Active at Sub-Micromolar Concentrations

Derivatives of (Z)-dibenzo[b,f]azocin-6(5H)-one (compounds 9 and 10) demonstrated activity toward the histamine H1 receptor at sub-micromolar concentrations [1]. This is comparable to the activity of clinically used tricyclic drugs like dibenzepine, for which the mechanism of action is largely unknown [1].

Histamine H1 Receptor Antihistamines Tricyclic Analogues

Protein Kinase A Inhibition: A (Z)-dibenzo[b,f]azocin-6(5H)-one Derivative Shows Selective Activity

A substituted derivative of (Z)-dibenzo[b,f]azocin-6(5H)-one was identified as an inhibitor of Protein Kinase A (PKA) with an IC50 of 122 µM, while showing no inhibition of Protein Kinase C (PKC) [1]. This selectivity profile is relevant for dissecting kinase signaling pathways.

Protein Kinase A Kinase Inhibitors Signal Transduction

17β-HSD3 Inhibition: Tetrahydrodibenzazocines Offer a Novel Scaffold

A series of tetrahydrodibenzazocines, closely related to the (Z)-dibenzo[b,f]azocin-6(5H)-one scaffold, have been identified as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a key enzyme in androgen biosynthesis [1].

17β-Hydroxysteroid Dehydrogenase Type 3 Prostate Cancer Enzyme Inhibition

Key Application Scenarios for (Z)-dibenzo[b,f]azocin-6(5H)-one in R&D


Development of Next-Generation HDAC Inhibitors for Hematological Malignancies

Use (Z)-dibenzo[b,f]azocin-6(5H)-one as a core scaffold to synthesize novel hydroxamic acid-based HDAC inhibitors. The resulting derivatives, as demonstrated by compound 7k, can achieve significantly enhanced cytotoxic potency and selectivity against leukemia and lymphoma cell lines compared to Vorinostat [1].

Probing Histamine H1 Receptor Pharmacology and Developing New Antihistamines

Employ the scaffold to generate novel ligands for the histamine H1 receptor. Derivatives of (Z)-dibenzo[b,f]azocin-6(5H)-one have shown sub-micromolar affinity for this target, providing a new chemical space to explore for potential antihistamine drug discovery [1].

Designing Selective Kinase Inhibitors for Signal Transduction Research

Utilize substituted dibenzo[b,f]azocines as starting points for developing selective inhibitors of protein kinases, such as Protein Kinase A (PKA). This can aid in dissecting complex signaling pathways and identifying new therapeutic targets [1].

Exploring Novel Androgen Biosynthesis Inhibitors for Prostate Cancer

Investigate tetrahydrodibenzazocine derivatives, which are closely related to the core scaffold, as potential inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) for the treatment of hormone-dependent prostate cancer [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z)-dibenzo[b,f]azocin-6(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.